molecular formula C17H11ClO3S B12291348 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde

1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde

Cat. No.: B12291348
M. Wt: 330.8 g/mol
InChI Key: UYHQXJSBQJBBLE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a sulfonyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde typically involves the sulfonylation of 2-naphthaldehyde with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthoic acid.

    Reduction: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1-[(4-Bromophenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a bromine atom instead of chlorine.

    1-[(4-Methylphenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a methyl group instead of chlorine.

    1-[(4-Nitrophenyl)sulfonyl]-2-naphthaldehyde: Similar structure but with a nitro group instead of chlorine.

Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The electron-withdrawing nature of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C17H11ClO3S

Molecular Weight

330.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C17H11ClO3S/c18-14-7-9-15(10-8-14)22(20,21)17-13(11-19)6-5-12-3-1-2-4-16(12)17/h1-11H

InChI Key

UYHQXJSBQJBBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

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